8-(2-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is fused with various functional groups such as fluorophenyl, methylphenyl, and carbonitrile. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-(2-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically starts with the formation of an intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.
Scientific Research Applications
8-(2-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to other similar compounds, 8-(2-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of functional groups and structural features Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazine derivatives, which may have different substituents and exhibit varying chemical and biological properties
Properties
Molecular Formula |
C21H18FN3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
8-(2-fluorophenyl)-3-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18FN3OS/c1-14-6-8-15(9-7-14)24-12-25-20(26)10-17(16-4-2-3-5-19(16)22)18(11-23)21(25)27-13-24/h2-9,17H,10,12-13H2,1H3 |
InChI Key |
BMORSNNMCSFTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4F |
Origin of Product |
United States |
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